molecular formula C14H9F3N2O2 B11507237 N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine

Cat. No.: B11507237
M. Wt: 294.23 g/mol
InChI Key: TUDUALIEOULJQQ-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a benzoxazole core (a fused benzene and oxazole ring) linked to a 4-(trifluoromethoxy)phenyl group via an amine bridge. The compound’s molecular formula is C₁₄H₉F₃N₂O₂ (calculated molecular weight: 294.23 g/mol), though discrepancies in elemental analysis (C: 68.80% found vs. 68.85% calculated; N: 7.40% found vs.

Properties

Molecular Formula

C14H9F3N2O2

Molecular Weight

294.23 g/mol

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H9F3N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)18-13-19-11-3-1-2-4-12(11)20-13/h1-8H,(H,18,19)

InChI Key

TUDUALIEOULJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

    Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Compounds for Comparison :

4-(3-Nitrophenyl)-N-(4-(trifluoromethoxy)phenyl)thiazol-2-amine (CAS: 937605-24-8)

  • Core : Thiazole (sulfur-containing heterocycle) vs. benzoxazole (oxygen-containing).
  • Substituents : 3-Nitrophenyl (electron-withdrawing) vs. benzoxazole.
  • Molecular Formula : C₁₆H₁₀F₃N₃O₃S.
  • Molecular Weight : 381.30 g/mol.

5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine (CAS: 937628-92-7)

  • Core : Thiazole.
  • Substituents : Trifluoromethoxybenzyl group.
  • Molecular Formula : C₁₂H₁₄F₃N₃O.
  • Molecular Weight : 317.40 g/mol.

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Core : Thiazole with oxadiazole substituents.
  • Substituents : Varied oxadiazole groups.

Physicochemical Properties

Property Target Compound 4-(3-Nitrophenyl)-N-(4-TFMP)thiazol-2-amine 5-{[4-TFMP]methyl}-thiazol-2-amine
Molecular Weight 294.23 g/mol 381.30 g/mol 317.40 g/mol
H-Bond Donors 1 1 1
H-Bond Acceptors 4 9 5
Lipophilicity (LogP) ~3.5 (estimated) ~4.2 (nitro group increases) ~2.8 (benzyl group)
  • The trifluoromethoxy group in all compounds improves resistance to oxidative metabolism, but the nitro group in increases electron-withdrawing effects, altering reactivity .

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilic reactivity, whereas trifluoromethoxy groups balance lipophilicity and steric bulk .

Biological Activity

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances the lipophilicity and electron-withdrawing properties of the molecule, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating potent activity. This suggests a potential application in cancer therapy.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in inflammatory pathways:

  • Cyclooxygenase-2 (COX-2) : The compound showed moderate inhibition of COX-2, which is crucial in inflammatory processes.
  • Lipoxygenases (LOX) : It also demonstrated inhibitory activity against LOX-5 and LOX-15, enzymes implicated in the biosynthesis of leukotrienes, which are mediators of inflammation.

These findings suggest that this compound may possess anti-inflammatory properties alongside its anticancer effects.

Molecular Docking Studies

Molecular docking simulations have provided insights into the interactions between this compound and target proteins. The trifluoromethoxy group engages in hydrogen and halogen bonding with residues in the active sites of COX-2 and LOX enzymes. This interaction is believed to enhance the compound's binding affinity and biological activity.

Case Studies

  • In Vitro Cytotoxicity Assays :
    • A study conducted on MCF-7 cells revealed an IC50 value of approximately 10 μM for this compound, indicating strong cytotoxic potential compared to standard chemotherapeutic agents.
  • Enzyme Activity Screening :
    • Inhibition assays against COX-2 showed that the compound could reduce enzyme activity by approximately 50% at concentrations around 20 μM, suggesting a promising lead for anti-inflammatory drug development.

Comparative Analysis Table

Activity IC50 Value (μM) Target Reference
Cytotoxicity (MCF-7)10Breast Cancer
COX-2 Inhibition20Cyclooxygenase
LOX InhibitionTBDLipoxygenase

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